molecular formula C22H29N5O3S B2806639 (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1206995-74-5

(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone

货号: B2806639
CAS 编号: 1206995-74-5
分子量: 443.57
InChI 键: NJBWZJWFOOQESN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound is a methanone derivative featuring a piperidin-4-yl moiety substituted with a methylsulfonyl group and a piperazine ring linked to a 6-(o-tolyl)pyridazin-3-yl group. The pyridazine core, with adjacent nitrogen atoms, may influence electronic properties and binding interactions compared to other heterocycles like pyrimidines or pyridines.

Synthesis likely follows protocols analogous to structurally related compounds, such as the reaction of a piperazine intermediate with a sulfonyl chloride under basic conditions (e.g., triethylamine) in a solvent like ethylene dichloride, followed by reflux and purification .

属性

IUPAC Name

[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3S/c1-17-5-3-4-6-19(17)20-7-8-21(24-23-20)25-13-15-26(16-14-25)22(28)18-9-11-27(12-10-18)31(2,29)30/h3-8,18H,9-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBWZJWFOOQESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone , often referred to as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H24_{24}N4_{4}O2_{2}S
  • IUPAC Name : (1-(methylsulfonyl)piperidin-4-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone

This compound features a piperidine ring, a methylsulfonyl group, and a pyridazin moiety, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that piperidine derivatives exhibit significant antitumor properties. A study involving similar compounds demonstrated that they can inhibit cell proliferation in various cancer cell lines. For instance, compounds with piperidine structures have shown effectiveness against malignant pleural mesothelioma by blocking pathways involved in tumorigenesis, such as the ERK pathway .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Piperidine derivatives are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. A related study found that certain piperidine derivatives exhibited strong AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

Piperidine derivatives have been reported to possess antimicrobial effects against various bacterial strains. Compounds similar to the one demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. This suggests that the biological activity of the compound may extend to antimicrobial applications .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, there is evidence that piperidine derivatives can exhibit anti-inflammatory effects. The presence of the methylsulfonyl group is believed to enhance these properties by modulating inflammatory pathways .

Case Study: Antitumor Effects

A notable case study involved the evaluation of a similar piperidine derivative in vitro and in vivo. The study assessed the compound's ability to inhibit tumor growth in mouse xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting that this class of compounds could be promising candidates for cancer therapy .

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntitumorPiperidine derivativesInhibition of cell proliferation
Enzyme InhibitionAChE inhibitorsStrong inhibitory activity
AntimicrobialPiperidine derivativesModerate to strong activity against bacteria
Anti-inflammatoryMethylsulfonyl-containing compoundsModulation of inflammatory pathways

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural analogs are exemplified by derivatives such as {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j) . Key differences and their implications are outlined below:

Table 1: Structural and Functional Comparisons

Feature Target Compound Analog (11a-j)
Core Heterocycle Pyridazine (two adjacent N atoms) Pyrimidine (N atoms at positions 1 and 3)
Aryl Substituent o-Tolyl (ortho-methylphenyl) 4-Chloro-2-(trifluoromethyl)phenyl
Sulfonyl Group Methylsulfonyl Varied sulfonyl groups (e.g., phenyl, alkyl, halogenated)
Polarity Higher (due to methylsulfonyl) Variable; trifluoromethyl enhances electronegativity
Steric Effects Moderate (o-tolyl introduces ortho-methyl steric hindrance) Significant (chloro and trifluoromethyl groups increase steric/electronic effects)
Potential Bioactivity Likely targets kinases or GPCRs (inferred from pyridazine-piperazine scaffolds) Reported as kinase inhibitors with anti-proliferative activity

Key Observations:

Substituent Effects :

  • The o-tolyl group increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
  • The 4-chloro-2-(trifluoromethyl)phenyl group in analogs introduces strong electron-withdrawing effects, possibly improving binding affinity to hydrophobic enzyme pockets .

Sulfonyl Variability : Methylsulfonyl groups are less bulky than aryl sulfonyl substituents (e.g., in 11a-j), which may reduce off-target interactions but also affect metabolic stability.

Research Findings and Implications

  • Kinase Inhibition : Pyridazine-piperazine scaffolds are associated with kinase modulation. The methylsulfonyl group may improve solubility compared to bulkier sulfonyl variants, balancing bioavailability and target engagement .
  • Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, suggesting the target compound may exhibit favorable pharmacokinetics.

常见问题

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of piperidine and piperazine intermediates. Key steps include alkylation, sulfonylation (for the methylsulfonyl group), and coupling reactions to integrate the pyridazine moiety. Purification often employs high-performance liquid chromatography (HPLC) to isolate intermediates and final products. Structural confirmation requires NMR spectroscopy (1H/13C) and mass spectrometry (MS) to verify molecular weight and functional group connectivity .

Q. How can researchers validate the compound’s structural integrity?

Advanced analytical techniques are critical:

  • X-ray crystallography resolves 3D conformation and stereochemistry.
  • 2D NMR (COSY, NOESY) identifies spin-spin coupling and spatial proximity of protons.
  • Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., sulfonyl, carbonyl) .

Q. What biological targets are hypothesized for this compound?

Structural analogs (e.g., piperazine-pyridazine hybrids) suggest potential activity as 5-HT₆ receptor antagonists or kinase inhibitors. Computational docking can prioritize targets, while radioligand binding assays (e.g., using [³H]-LSD for 5-HT₆) validate interactions .

Q. What experimental strategies assess solubility and formulation compatibility?

  • Thermogravimetric analysis (TGA) evaluates thermal stability for solid formulations.
  • Powder X-ray diffraction (PXRD) identifies polymorphic forms affecting solubility.
  • Solvent compatibility is tested via Hansen solubility parameters to optimize co-solvents (e.g., DMSO:water mixtures) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Functional group substitutions : Replace the o-tolyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability.
  • Bioisosteric replacements : Substitute pyridazine with triazole to improve target selectivity.
  • In vitro assays : Compare IC₅₀ values across modified analogs using cell-based luciferase reporter systems .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Rodent models : Assess oral bioavailability and brain penetration via LC-MS/MS plasma profiling .
  • ADMET profiling : Use hepatic microsomes for metabolic stability and hERG assays for cardiac safety.
  • Toxicogenomics : RNA sequencing identifies off-target effects in primary hepatocytes .

Q. How should researchers resolve contradictions in biological activity data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. CHO) to rule out cell-specific artifacts.
  • Orthogonal assays : Confirm target engagement using surface plasmon resonance (SPR) alongside enzymatic assays.
  • Meta-analysis : Cross-reference with PubChem BioAssay data to identify consensus activity patterns .

Q. What computational tools predict metabolic pathways and off-target interactions?

  • CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME.
  • Off-target screening : Employ molecular docking against the ChEMBL database.
  • Molecular dynamics simulations : Analyze binding site flexibility (e.g., with GROMACS) .

Q. What safety protocols are advised for handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to unknown acute toxicity.
  • Waste disposal : Follow EPA guidelines for sulfonamide-containing compounds.
  • Emergency procedures : Refer to SDS analogs (e.g., piperazine derivatives) for spill management .

Methodological Tables

Table 1. Key Analytical Techniques for Structural Validation

TechniqueApplicationReference
1H/13C NMRConfirms proton/carbon environments
HRMSVerifies molecular formula
X-ray crystallographyResolves 3D conformation

Table 2. In Vitro Assays for Biological Profiling

AssayTargetMethod
Radioligand binding5-HT₆ receptorCompetitive displacement with [³H]-LSD
Kinase inhibitionEGFR/PI3KLuminescent ATP depletion assay

Table 3. Computational Tools for Drug Design

ToolApplicationReference
SwissADMEADMET prediction
GROMACSBinding site dynamics

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